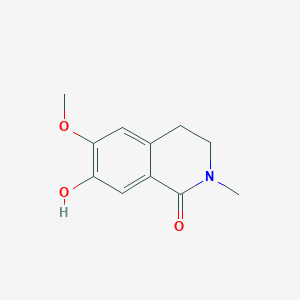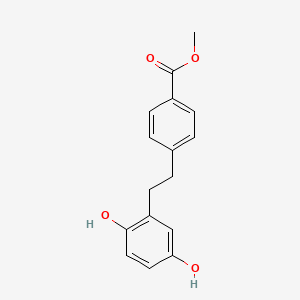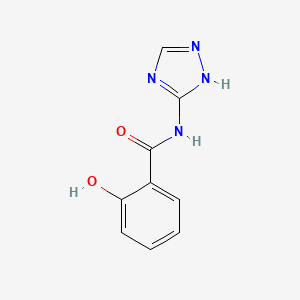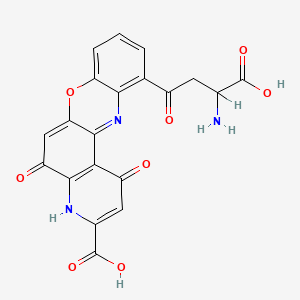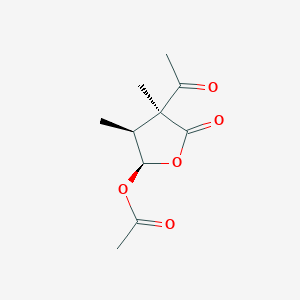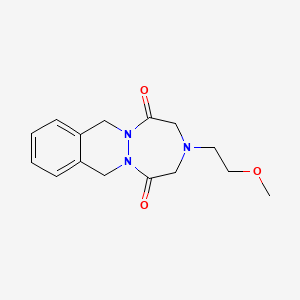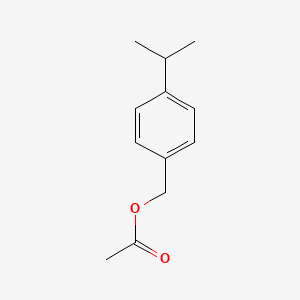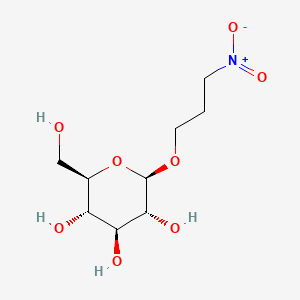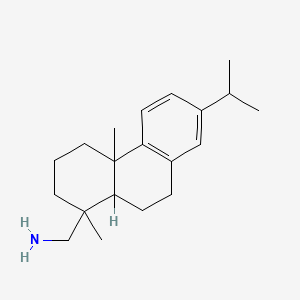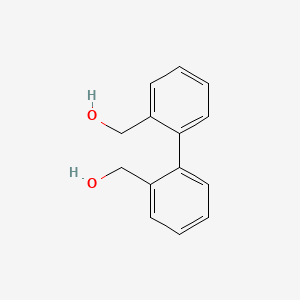
2,2'-联苯二甲醇
描述
Synthesis Analysis
The synthesis of 2,2'-Biphenyldimethanol and its derivatives involves advanced chemical processes. A notable method includes the efficient precursor synthesis through integrated flow microreactor synthesis for biphenyl-2,2'-diylbis(diarylmethanol)s. These processes underline the compound's versatility in generating unsymmetric biphenylic dications and dihydrophenanthrenes, demonstrating a unique electrochromicity with a hysteretic pattern of color change (Ishigaki et al., 2011).
Molecular Structure Analysis
The molecular structure of 2,2'-Biphenyldimethanol and related compounds has been studied through various spectroscopic methods. These studies provide insights into their complex structures, which are pivotal for understanding their functional applications. For example, the molecular structure of 6-Nitro-tetrafuroxano[b,d,b',d']biphenyl was determined, showcasing the compound's density and other structural properties (Boren & Zhiyuan, 1990).
Chemical Reactions and Properties
Chemical reactions involving 2,2'-Biphenyldimethanol demonstrate its reactive nature and potential for forming various derivatives. The synthesis of 2,2'-biphenols through direct C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols, facilitated by Pd(ii)-catalyzed, (t)BuOOH-oxidized, hydroxyl-directed processes, is an example of its chemical versatility (Duan et al., 2016).
Physical Properties Analysis
The physical properties of 2,2'-Biphenyldimethanol and its derivatives, such as liquid crystallinity and thermal stability, have been extensively investigated. Studies on polyacetylenes containing biphenyl units have revealed their unique mesomorphic behavior and thermal properties, underscoring the compound's significance in materials science (Lam et al., 2006).
Chemical Properties Analysis
The chemical properties of 2,2'-Biphenyldimethanol, including its reactivity and potential for forming various complex compounds, are crucial for its application in synthesis and material science. The creation of biphenyl-based covalent triazine frameworks for high-performance pervaporation membranes demonstrates its utility in separation processes and materials engineering (Lee et al., 2020).
科学研究应用
- “2,2’-Biphenyldimethanol” is a chemical compound with the linear formula (-C6H4CH2OH)2 . It has a molecular weight of 214.26 .
- It’s used in the field of Polymer/Macromolecule Synthesis .
- The compound is a solid at room temperature with a melting point of 110-111°C .
- It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment like dust masks, eyeshields, and gloves .
属性
IUPAC Name |
[2-[2-(hydroxymethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMJANTUJQGSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287826 | |
| Record name | 2,2'-Biphenyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Biphenyldimethanol | |
CAS RN |
3594-90-9 | |
| Record name | [1,1′-Biphenyl]-2,2′-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Biphenyldimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biphenyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

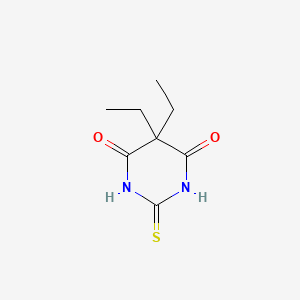
![2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide](/img/structure/B1213834.png)
![4-chloro-N-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]benzamide](/img/structure/B1213836.png)
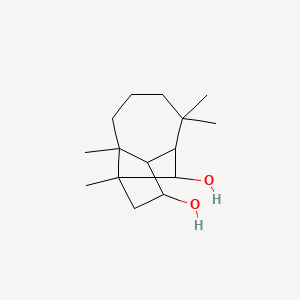
![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)
